(2S)-3,4,4-Trimethylpentan-2-amine
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Overview
Description
(2S)-3,4,4-Trimethylpentan-2-amine is an organic compound with a chiral center at the second carbon atom. This compound is a derivative of pentane, featuring three methyl groups attached to the third and fourth carbon atoms, and an amine group attached to the second carbon atom. The (2S) configuration indicates the spatial arrangement of the atoms around the chiral center, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,4,4-Trimethylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,4-Trimethylpentan-2-one.
Reductive Amination: The ketone undergoes reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Purification: The resulting amine is purified through distillation or recrystallization to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reductive amination process. The use of high-pressure hydrogenation and advanced purification techniques like chromatography can further optimize the production scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-3,4,4-Trimethylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2S)-3,4,4-Trimethylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects and its role as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-3,4,4-Trimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The chiral center plays a crucial role in determining the specificity and strength of these interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-3,4,4-Trimethylpentan-2-amine: The enantiomer of the compound with a different spatial arrangement around the chiral center.
3,4,4-Trimethylpentan-2-ol: A related compound with a hydroxyl group instead of an amine group.
3,4,4-Trimethylpentane: The parent hydrocarbon without the amine functional group.
Uniqueness
(2S)-3,4,4-Trimethylpentan-2-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties
Properties
IUPAC Name |
(2S)-3,4,4-trimethylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-6(7(2)9)8(3,4)5/h6-7H,9H2,1-5H3/t6?,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHKKIBHAHADB-MLWJPKLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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